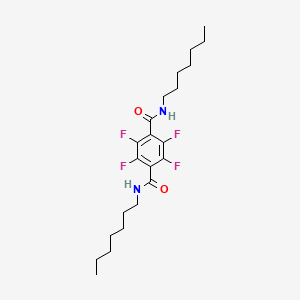![molecular formula C20H10BrN5O11 B15016089 5-Bromo-2-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl 2,4-dinitrobenzoate](/img/structure/B15016089.png)
5-Bromo-2-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl 2,4-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of bromine, nitro, and benzamido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while maintaining the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Wissenschaftliche Forschungsanwendungen
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-BROMO-N-(2,4-DINITRO-PHENYL)-BENZAMIDE
- 5-BROMO-2,4-DIMETHOXYBENZALDEHYDE
- 5-BROMO-2-(4-BROMOPHENYL)PYRIDINE
Uniqueness
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE is unique due to the combination of bromine, nitro, and benzamido groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H10BrN5O11 |
|---|---|
Molekulargewicht |
576.2 g/mol |
IUPAC-Name |
[5-bromo-2-[(2,4-dinitrobenzoyl)amino]phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10BrN5O11/c21-10-1-6-15(22-19(27)13-4-2-11(23(29)30)8-16(13)25(33)34)18(7-10)37-20(28)14-5-3-12(24(31)32)9-17(14)26(35)36/h1-9H,(H,22,27) |
InChI-Schlüssel |
ABTZHQYKRZUMPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016056.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol](/img/structure/B15016062.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016069.png)
![3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
![methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15016075.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15016082.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B15016092.png)
![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15016100.png)
